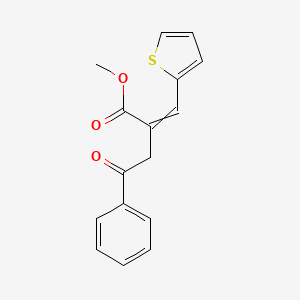

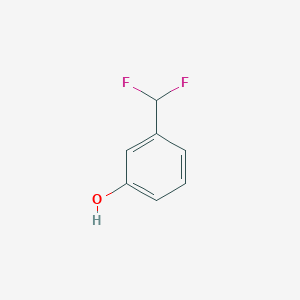

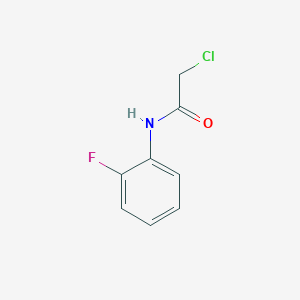

![molecular formula C10H11NO6S B1363753 Ethyl [(2-nitrophenyl)sulfonyl]acetate CAS No. 60781-34-2](/img/structure/B1363753.png)

Ethyl [(2-nitrophenyl)sulfonyl]acetate

描述

Ethyl [(2-nitrophenyl)sulfonyl]acetate is a chemical compound with the molecular formula C10H11NO6S . The molecule contains a total of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic nitro group, and 1 sulfone .

Synthesis Analysis

The synthesis of Ethyl [(2-nitrophenyl)sulfonyl]acetate involves several steps and different reaction conditions . Some of the methods include the use of diammonium sulfide and ethanol, acetic acid and sodium nitrite, dihydrogen peroxide and acetic acid, and hydrogen in ethanol. Other methods involve multi-step reactions with various reagents .Molecular Structure Analysis

The molecular structure of Ethyl [(2-nitrophenyl)sulfonyl]acetate is characterized by a total of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic nitro group, and 1 sulfone .Chemical Reactions Analysis

The chemical reactions involving Ethyl [(2-nitrophenyl)sulfonyl]acetate are diverse and depend on the reaction conditions and reagents used . Some of the reactions include those with diammonium sulfide, ethanol, acetic acid, sodium nitrite, dihydrogen peroxide, and hydrogen in ethanol .科研应用

1. Synthesis of Highly Substituted Thienothiopyrans

Ethyl [(2-nitrophenyl)sulfonyl]acetate is utilized in the synthesis of highly substituted thienothiopyrans. These compounds are generated through a one-pot domino sequence involving enamine formation, aldol condensation, Michael addition, 6-exo-trig cyclization, and elimination. This process creates multiple C-C bonds and stereocenters, contributing significantly to the field of organic chemistry and stereoselective synthesis (Indumathi, Perumal, & Menéndez, 2010).

2. Synthesis of Ureas from Carboxylic Acids

Another application of ethyl [(2-nitrophenyl)sulfonyl]acetate is in the Lossen rearrangement process, particularly in the synthesis of ureas from carboxylic acids. This method allows for good yields without racemization under mild conditions and is compatible with common N-protecting and OH protecting groups. This technique is environmentally friendly and cost-effective, highlighting its potential in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

3. Protection in Peptide Synthesis

The compound is also used for carboxy-group protection in peptide synthesis. The 2-(p-nitrophenylthio)ethyl group, related to ethyl [(2-nitrophenyl)sulfonyl]acetate, offers selective removal and certain advantages in peptide synthesis, enhancing the flexibility and precision in the synthesis of peptides (Amaral, 1969).

4. Antimycobacterial Compounds Synthesis

In the field of medicinal chemistry, derivatives of ethyl [(2-nitrophenyl)sulfonyl]acetate are synthesized for their antimycobacterial activity. These compounds, created using a green catalyst, L-proline, have shown promising results against Mycobacterium tuberculosis and drug-resistant strains, demonstrating the potential for new therapeutic agents (Indumathi, Perumal, Banerjee, Yogeeswari, & Sriram, 2009).

Safety And Hazards

性质

IUPAC Name |

ethyl 2-(2-nitrophenyl)sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-2-17-10(12)7-18(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXPRADLFJAOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364253 | |

| Record name | ethyl [(2-nitrophenyl)sulfonyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(2-nitrophenyl)sulfonyl]acetate | |

CAS RN |

60781-34-2 | |

| Record name | ethyl [(2-nitrophenyl)sulfonyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

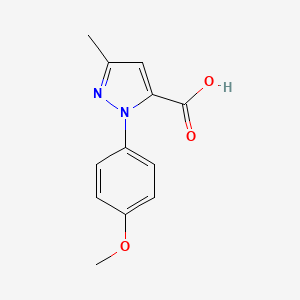

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)